gerontoxanthone B

Description

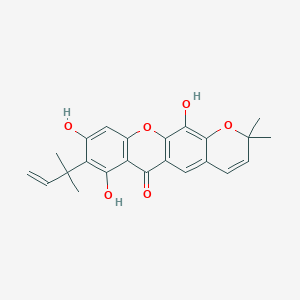

Gerontoxanthone B is a naturally occurring xanthone derivative isolated from the genus Calophyllum and Garcinia species. It is characterized by the molecular formula C₂₃H₂₂O₆ and a 1,3,5-trihydroxy-2-(1,1-dimethylallyl)xanthone core structure . This compound was first identified in Calophyllum inophyllum leaves, where it co-occurs with other xanthones like jacareubin and pyranojacareubin . Xanthones are renowned for their diverse bioactivities, including anticancer, anti-inflammatory, and cytoprotective effects. This compound’s structural uniqueness lies in its prenylated side chain and hydroxylation pattern, which influence its solubility and biological interactions.

Properties

Molecular Formula |

C23H22O6 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

7,9,12-trihydroxy-2,2-dimethyl-8-(2-methylbut-3-en-2-yl)pyrano[3,2-b]xanthen-6-one |

InChI |

InChI=1S/C23H22O6/c1-6-22(2,3)16-13(24)10-14-15(18(16)26)17(25)12-9-11-7-8-23(4,5)29-20(11)19(27)21(12)28-14/h6-10,24,26-27H,1H2,2-5H3 |

InChI Key |

LGFMLQQVQWNWFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=CC3=C(C(=C2O1)O)OC4=C(C3=O)C(=C(C(=C4)O)C(C)(C)C=C)O)C |

Synonyms |

gerontoxanthone B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Xanthones

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between gerontoxanthone B and related xanthones:

Key Observations :

- Prenylation : this compound and C share a prenylated side chain, but gerontoxanthone C’s chain is unsaturated, whereas gerontoxanthone C hydrate features a hydrated prenyl group .

- Hydroxylation: All compounds have 1,3,5-trihydroxy substitution, but this compound’s 2-position prenyl group distinguishes it from non-prenylated analogs like iojacareubin .

Cytotoxicity Against Cancer Cells

Key Findings :

- Gerontoxanthone C hydrate demonstrates broad-spectrum cytotoxicity, with IC₅₀ values lower than macluraxanthone in certain cell lines (e.g., KB cells) .

- The hydrated prenyl group in gerontoxanthone C hydrate may enhance solubility and target engagement compared to non-hydrated analogs.

Anti-Inflammatory and Cytoprotective Effects

Mechanistic Insights

Q & A

Q. What are the primary methodologies for isolating gerontoxanthone B from natural sources, and how do extraction solvents influence yield?

this compound is typically isolated via column chromatography and HPLC from plant extracts, such as Cratoxylum maingayi bark. Polar solvents (e.g., methanol-water mixtures) enhance extraction efficiency due to the compound’s hydroxyl groups . Critical parameters include solvent polarity, temperature (20–40°C), and pH (neutral to mildly acidic). Yield optimization requires comparative analysis of solvent systems and validation via NMR and mass spectrometry .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data contradictions resolved?

NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) are standard for structural elucidation. Discrepancies in spectral data (e.g., shifts in hydroxyl proton signals) may arise from solvent interactions or impurities. Resolution involves repeating experiments under controlled conditions (e.g., deuterated DMSO vs. CDCl₃) and cross-referencing with published spectra .

Q. How do researchers validate the purity of this compound for in vitro assays?

Purity is assessed via HPLC (≥95% peak area) and thin-layer chromatography (TLC) with multiple solvent systems. Contaminants are identified via LC-MS and mitigated through recrystallization or preparative TLC. Reproducibility requires strict adherence to protocols in the Beilstein Journal of Organic Chemistry guidelines .

Advanced Research Questions

Q. What mechanisms underlie this compound’s antimalarial activity, and how do structural modifications affect potency?

this compound inhibits Plasmodium falciparum via dual hydroxyl groups at C-5 and C-6, which disrupt heme detoxification. Structure-activity relationship (SAR) studies show that acetylation of these groups reduces IC₅₀ values from <2 µg/mL to >10 µg/mL. Computational docking (e.g., AutoDock Vina) validates binding to heme polymerase active sites .

Q. How can contradictory bioactivity results for this compound across studies be systematically analyzed?

Discrepancies (e.g., varying IC₅₀ values) require meta-analysis of experimental variables:

- Cell lines : Chloroquine-resistant vs. sensitive P. falciparum strains.

- Assay conditions : Incubation time (48 vs. 72 hours), serum concentration.

- Compound stability : Degradation in DMSO over time. Standardized protocols from Pertanika Journal of Tropical Agricultural Science recommend validating results with internal controls and replicate experiments .

Q. What in silico strategies are effective for predicting this compound’s pharmacokinetic properties?

ADMET prediction tools (e.g., SwissADME, pkCSM) analyze bioavailability, BBB permeability, and CYP450 interactions. Key findings:

- Bioavailability : 45–55% (moderate due to high logP ~3.2).

- Metabolic stability : Susceptible to glucuronidation at C-5/C-6 hydroxyls. These models guide derivatization to improve solubility (e.g., PEGylation) .

Q. How should researchers design dose-response experiments to minimize variability in this compound’s cytotoxicity assays?

Use a logarithmic concentration range (0.1–100 µM) with ≥6 data points. Normalize data to vehicle controls and apply nonlinear regression (Hill equation) for EC₅₀ calculation. Include replicates (n=3–6) and validate with apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .

Methodological Guidelines

- Reproducibility : Document extraction and assay protocols per Biochemistry (Moscow) standards, including solvent batches, equipment models, and raw data archiving .

- Data reporting : Follow STREGA guidelines for structural and bioactivity data, with explicit mention of outliers and exclusion criteria .

- Ethical compliance : For studies involving human cell lines, adhere to APPLICATION FOR RESEARCH INVOLVING HUMAN SUBJECTS frameworks for ethical review and data anonymization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.